molecular formula C18H16Cl2N2O2 B2909579 2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941956-86-1

2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2909579
CAS No.: 941956-86-1
M. Wt: 363.24
InChI Key: BOCPKSNFDRKNDX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly for the development of kinase inhibitors. This benzamide derivative features a 2-oxopyrrolidine (gamma-lactam) substituent on the aniline ring, a structural motif known to contribute to favorable pharmacokinetic properties and molecular recognition in various biological targets . The specific molecular framework of this compound suggests its primary utility lies in pre-clinical research, where it may be investigated as a potent and selective modulator of protein kinase activity. Its mechanism of action likely involves competitive binding at the ATP-binding site of specific kinases, thereby inhibiting phosphorylation events and disrupting downstream signaling pathways crucial for cell proliferation and survival . Researchers value this compound for its potential application in oncology and neuroscience research, providing a valuable tool for probing disease mechanisms and validating novel therapeutic targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-9-13(5-7-16(11)22-8-2-3-17(22)23)21-18(24)14-10-12(19)4-6-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCPKSNFDRKNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,5-dichlorobenzoic acid with an amine derivative under acidic conditions.

    Substitution Reactions:

    Final Assembly: The final step involves the coupling of the substituted benzamide with the pyrrolidinyl derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Benzamide Phenyl Group Modifications Potential Applications
2,5-Dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide 2,5-Cl₂ 3-Methyl, 4-(2-oxopyrrolidin-1-yl) Kinase inhibition, enzyme modulation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ 2-Hydroxy-1,1-dimethylethyl Metal-catalyzed C–H bond functionalization
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[...] Azo linkage, Cl, OCH₃ Complex azo-biphenyl structure Dye synthesis, industrial applications

Key Observations :

  • Chlorine vs. Methyl Substituents : The dichloro groups in the target compound enhance electron-withdrawing effects compared to the 3-methyl substituent in the analog from . This could increase electrophilicity, influencing reactivity in catalytic systems or binding interactions .
  • Pyrrolidinone vs.

Biological Activity

2,5-Dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dichlorobenzamide Core : The presence of two chlorine atoms at the 2 and 5 positions enhances lipophilicity and may influence receptor binding.
  • Pyrrolidine Ring : This moiety is known for its role in enhancing biological activity through interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Enzyme Inhibition : Studies have shown that benzamide derivatives can inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with various physiological responses.

Anticancer Activity

Recent studies have demonstrated that similar benzamide derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds with structural similarities have been shown to inhibit proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .
  • Case Study : A series of synthesized benzamides were tested against human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • In vitro Studies : Benzamide derivatives have demonstrated activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The presence of the oxopyrrolidine moiety appears to enhance this activity .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerBreast Cancer Cells5.2
AnticancerProstate Cancer Cells4.8
AntimicrobialStaphylococcus aureus12.3
AntimicrobialEscherichia coli15.6

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds:

  • Zebrafish Embryo Model : Toxicity studies using zebrafish embryos indicated that certain derivatives exhibited low toxicity at concentrations that were effective against cancer cells . This model provides a reliable early-stage assessment for developmental toxicity.

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